4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-alkynylthiophenols in the presence of a suitable catalyst, such as rhodium, to form the benzothiophene ring . The subsequent functionalization of the benzothiophene core can be achieved through various organic reactions, including Friedel-Crafts acylation and nucleophilic substitution.
Industrial Production Methods
Industrial production of 4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles for further substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiophenes, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Known for its antimicrobial activity.
N-alkyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives: Exhibits cytotoxicity against tumor cell lines.
Uniqueness
4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
927189-54-6 |
---|---|
Molecular Formula |
C16H15NS |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
4-(1-benzothiophen-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H15NS/c1-17(2)14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)18-16/h3-11H,1-2H3 |
InChI Key |
NQMVDOQRCVMFJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.